(-)-Anatabine

Catalog No.
S518877
CAS No.
581-49-7
M.F
C10H12N2
M. Wt
160.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Anatabine

CAS Number

581-49-7

Product Name

(-)-Anatabine

IUPAC Name

3-[(2S)-1,2,3,6-tetrahydropyridin-2-yl]pyridine

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

InChI

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/t10-/m0/s1

InChI Key

SOPPBXUYQGUQHE-JTQLQIEISA-N

SMILES

Array

solubility

1000 mg/mL

Synonyms

Anatabine, (-)-Anatabine

Canonical SMILES

C1C=CCNC1C2=CN=CC=C2

Isomeric SMILES

C1C=CCN[C@@H]1C2=CN=CC=C2

The exact mass of the compound Anatabine is 160.1 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. It belongs to the ontological category of bipyridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(-)-Anatabine is a naturally occurring minor Solanaceae alkaloid characterized by a pyridine ring attached to a tetrahydropyridine ring. Unlike the major alkaloid nicotine, (-)-anatabine exhibits a distinct pharmacological profile with significantly lower toxicity and a unique mechanism of action centered on anti-inflammatory pathways. It is primarily procured for research in neurodegenerative diseases, autoimmune disorders, and chronic inflammation due to its established ability to inhibit STAT3 and NF-κB phosphorylation [1]. As the biologically active S-enantiomer, pure (-)-anatabine is preferred over racemic mixtures to ensure stereospecific reproducibility in cellular assays and in vivo models.

Substituting (-)-anatabine with more common in-class alkaloids like nicotine or anabasine fundamentally alters experimental outcomes and introduces severe process limitations. Nicotine is a highly potent α4β2 nAChR agonist with significant toxicological liabilities, making it unsuitable for chronic anti-inflammatory dosing models. Anabasine, lacking the critical double bond in the non-aromatic ring, presents a different receptor binding profile and distinct toxicological risks. Furthermore, utilizing racemic anatabine instead of the pure (-)-enantiomer confounds data, as the non-natural (+)-enantiomer exhibits a twofold higher affinity for α4β2 receptors[1]. This leads to disproportionate off-target receptor activation that masks the specific STAT3/NF-κB inhibitory effects of the target compound, making enantiomeric purity a critical procurement requirement.

Unique NRF2 Activation and STAT3/NF-κB Inhibition vs. Major Alkaloids

In comparative systems biology assays, (-)-anatabine uniquely activates the NRF2 pathway and inhibits STAT3 and NF-κB phosphorylation. At a concentration of 250 µM, (-)-anatabine demonstrated statistically significant NRF2 activation, whereas equimolar concentrations of nicotine, anabasine, cotinine, and nornicotine failed to activate this pathway [1]. This demonstrates a mechanism of action independent of standard nicotinic receptor agonism.

Evidence DimensionNRF2 pathway activation
Target Compound Data(-)-Anatabine (Significant activation at 250 µM)
Comparator Or BaselineNicotine, Anabasine, Cotinine (No activation at 250 µM)
Quantified DifferenceBinary divergence (Activation vs. Non-activation)
ConditionsNRF2/ARE luciferase reporter assay after 24 h stimulation

Procurement of (-)-anatabine is essential for researchers targeting NRF2/STAT3 anti-inflammatory pathways without triggering the broad downstream effects of standard nAChR agonists.

Reduced α4β2 nAChR Binding Affinity vs. Nicotine

(-)-Anatabine exhibits a significantly lower binding affinity and potency at α4β2 nicotinic acetylcholine receptors compared to nicotine. In vitro binding assays show nicotine has an IC50 of 0.04 ± 0.002 µM for α4β2 nAChRs, while anatabine has an IC50 of 0.71 ± 0.09 µM [1]. This ~18-fold reduction in affinity correlates with a wider therapeutic window and lower toxicity in chronic in vivo dosing.

Evidence Dimensionα4β2 nAChR binding affinity (IC50)
Target Compound Data(-)-Anatabine (0.71 ± 0.09 µM)
Comparator Or BaselineNicotine (0.04 ± 0.002 µM)
Quantified Difference~18-fold lower affinity for (-)-anatabine
ConditionsIn vitro radioligand binding assay for α4β2 nAChR

The lower α4β2 affinity allows buyers to utilize (-)-anatabine in chronic inflammatory models without the severe dose-limiting toxicities and behavioral confounding associated with nicotine.

Stereospecific Receptor Binding vs. (+)-Anatabine (R-enantiomer)

The stereochemistry of anatabine critically dictates its receptor binding profile. Radioligand binding experiments reveal that the non-natural (+)-anatabine (R-anatabine) has twice the binding affinity for α4β2 nAChRs compared to the naturally occurring (-)-anatabine (S-anatabine) [1]. Consequently, using a racemic mixture introduces a highly active off-target enantiomer that skews pharmacological data.

Evidence Dimensionα4β2 nAChR binding affinity
Target Compound Data(-)-Anatabine (S-enantiomer) (Baseline affinity)
Comparator Or Baseline(+)-Anatabine (R-enantiomer) (2x higher affinity)
Quantified Difference2-fold difference in receptor affinity
ConditionsRadioligand binding experiments measuring displacement at α4β2 nAChRs

Sourcing enantiomerically pure (-)-anatabine is critical to prevent the (+)-enantiomer from confounding receptor activation assays, ensuring reproducible and biologically relevant data.

In Vivo Models of Neuroinflammation and Alzheimer's Disease

Due to its ability to inhibit STAT3 and NF-κB phosphorylation without the severe toxicity of nicotine [1], (-)-anatabine is the optimal choice for chronic dosing in transgenic mouse models of Alzheimer's disease (e.g., Tg APPsw). It effectively lowers brain Aβ burden and pro-inflammatory cytokines (IL-6, TNF-α) without confounding behavioral results through hyper-activation of α4β2 nAChRs.

Autoimmune Disease Research (Hashimoto's Thyroiditis and Multiple Sclerosis)

(-)-Anatabine's unique NRF2 activation profile [2] makes it a specific molecular tool for investigating non-steroidal anti-inflammatory interventions in autoimmune conditions. It is specifically procured for macrophage and microglial modulation assays where standard nAChR agonists like anabasine or cotinine fail to provide the necessary STAT3 inhibition.

Chiral Pharmacological Profiling of Solanaceae Alkaloids

As the naturally occurring S-enantiomer, pure (-)-anatabine is required as a precise analytical and biological standard. It is used to differentiate the specific tetrahydropyridine ring dynamics from the saturated piperidine ring of anabasine [3], ensuring accurate mapping of α7 vs. α4β2 nAChR subtype selectivity in drug discovery pipelines.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

160.100048391 Da

Monoisotopic Mass

160.100048391 Da

Boiling Point

145.5 °C

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5PP654XB7D

Other CAS

581-49-7

Wikipedia

Anatabine

Dates

Last modified: 08-15-2023

Neurobehavioral effects of selected tobacco constituents in rodents following subchronic administration

Wenhao Xia, Emilija Veljkovic, Kyoko Koshibu, Manuel C Peitsch, Julia Hoeng
PMID: 31738931   DOI: 10.1016/j.ejphar.2019.172809

Abstract

Bidirectional correlations between cigarette smoking and affective disorders, such as depression, anxiety, and schizophrenia, are well documented. These findings have led to substantial investigations into the effects of the major tobacco alkaloid, nicotine, and to a lesser extent, of other tobacco constituents, on the central nervous system (CNS). However, systematic profiling of the neuropharmacological effects of tobacco constituents is limited. To elucidate the effects of selected tobacco constituents on the CNS, we used the SmartCube® system, which captures and classifies behavioral features of compound-treated mice, to profile the psychiatric drugs-like properties of previously reported neuroactive tobacco compounds in mice. Daily intraperitoneal injection of nicotine (0.5 and 1 mg/kg/day) and anatabine (5 mg/kg/day) for 7 days produced antidepressant-like behavioral SmartCube® signatures in mice, and these results were supported by the improved active coping responses in the forced swim tests. Conversely, ferulic acid did not show any identifiable class signatures in the SmartCube® tests, but rather displayed subclass signatures associated with acetylcholinesterase inhibitors. In novel object recognition memory test in rats, ferulic acid improved memory after 7 days of subcutaneous injection at 0.3 or 3 mg/kg/day. These results support previous findings showing the antidepressant drug-like effects of nicotine and the nootropic effects of ferulic acid. This is also the first report on the antidepressant drug-like effects of anatabine in rodents. This study provides a systemic behavioral evaluation of tobacco alkaloids and further insights into the association between affective disorders and smoking incidence.


Intestinal obstruction secondary to cecal endometriosis

D E Imasogie, P I Agbonrofo, M I Momoh, D E Obaseki, I Obahiagbon, A T Azeke
PMID: 30074015   DOI: 10.4103/njcp.njcp_29_18

Abstract

Endometriosis of the gastrointestinal tract is rare and occurs in <1% of all patients undergoing major gynecological surgeries. Bowel involvement has been reported in 3%-37% of all women of childbearing age with endometriosis. Total obstruction of the gastrointestinal tract occurs in <1% of cases of endometriosis with bowel obstruction. This case report is that of a 42-year-old female who presented with a 6-month history of change in bowel habits in favor of increasing constipation. This was associated with cyclical lower abdominal pains, abdominal swelling, and weight loss. Examination revealed hyperactive bowel sounds with scant fecal matter on rectal examination. An impression of intestinal obstruction was made and she had an emergency laparotomy. Dilated ileum and a hard, constricting cecal mass were found intraoperatively. She had a right hemicolectomy and ileo-transverse anastomosis, with progressive improvement postoperatively. Histology of the resected bowel segment confirmed cecal endometriosis. In conclusion, cecal endometriosis is a rare cause of intestinal obstruction. A high index of suspicion is required for diagnosis, especially if the woman is premenopausal with a history of abdominal pain that worsens with menstrual periods. Outcome is good with appropriate surgical intervention.


Monitoring of anatabine release by methyl jasmonate elicited BY-2 cells using surface-enhanced Raman scattering

C De Bleye, E Dumont, A Dispas, C Hubert, P-Y Sacré, L Netchacovitch, B De Muyt, C Kevers, J Dommes, Ph Hubert, E Ziemons
PMID: 27591672   DOI: 10.1016/j.talanta.2016.08.027

Abstract

A new application of surface-enhanced Raman scattering (SERS) in the field of plant material analysis is proposed in this study. The aim was to monitor the release of anatabine by methyl jasmonate (MeJa) elicited Bright Yellow-2 (BY-2) cells. Gold nanoparticles (AuNps) were used as SERS substrate. The first step was to study the SERS activity of anatabine in a complex matrix comprising the culture medium and BY-2 cells. The second step was the calibration. This one was successfully performed directly in the culture medium in order to take into account the matrix effect, by spiking the medium with different concentrations of anatabine, leading to solutions ranging from 250 to 5000µgL(-1). A univariate analysis was performed, the intensity of a band situated at 1028cm(-1), related to anatabine, was plotted against the anatabine concentration. A linear relationship was observed with a R(2) of 0.9951. During the monitoring study, after the MeJa elicitation, samples were collected from the culture medium containing BY-2 cells at 0, 24h, 48h, 72h and 96h and were analysed using SERS. Finally, the amount of anatabine released in the culture medium was determined using the response function, reaching a plateau after 72h of 82µg of anatabine released/g of fresh weight (FW) MeJa elicited BY-2 cells.


Levels of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in raw wastewater as an innovative perspective for investigating population-wide exposure to third-hand smoke

Foon Yin Lai, Katerina Lympousi, Frederic Been, Lisa Benaglia, Robin Udrisard, Olivier Delémont, Pierre Esseiva, Nikolaos S Thomaidis, Adrian Covaci, Alexander L N van Nuijs
PMID: 30185880   DOI: 10.1038/s41598-018-31324-6

Abstract

Tobacco smoking is the major cause of many chronic diseases, especially lung cancer. Knowledge about population-wide tobacco use and exposure is essential to characterise its burden on public health and evaluate policy efficacy. Obtaining such knowledge remains challenging with current methods (e.g., surveys, biomonitoring) but can be achievable with wastewater analysis, a promising tool of retrieving epidemiology information. This study examined population-wide exposure to tobacco toxicants and carcinogens through wastewater analysis and explored relationships among these chemicals. Cotinine, trans-3'-hydroxycotinine, anabasine, anatabine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) were analysed in samples from Greece, Switzerland and Belgium, where tobacco control policies are different. Measured per-capita mass loads were ranked as: nicotine biomarkers ≫ tobacco markers > carcinogens. Relationships between nicotine biomarkers and tobacco markers implied substantial use of non-tobacco nicotine items besides tobacco products. Geographic profiles of tobacco markers revealed higher levels in Geneva and Athens than Geraardsbergen and Ninove. Environmental third-hand smoke led to NNK detection, with elevated levels observed in Athens where indoor smoking is widespread, posing potential health risks to the population. Our novel outcomes are relevant for public health authorities as they provide indications about external exposure and can thus be used to plan and evaluate tobacco control policies.


Acute or Delayed Treatment with Anatabine Improves Spatial Memory and Reduces Pathological Sequelae at Late Time-Points after Repetitive Mild Traumatic Brain Injury

Scott Ferguson, Benoit Mouzon, Daniel Paris, Destinee Aponte, Laila Abdullah, William Stewart, Michael Mullan, Fiona Crawford
PMID: 27889957   DOI: 10.1089/neu.2016.4636

Abstract

Traumatic brain injury (TBI) has chronic and long-term consequences for which there are currently no approved pharmacological treatments. We have previously characterized the chronic neurobehavioral and pathological sequelae of a mouse model of repetitive mild TBI (r-mTBI) through to 2 years post-TBI. Despite the mild nature of the initial insult, secondary injury processes are initiated that involve neuroinflammatory and neurodegenerative pathways persisting and progressing for weeks and months post-injury and providing a potential window of opportunity for therapeutic intervention. In this study we examined the efficacy of a novel anti-inflammatory compound, anatabine, in modifying outcome after TBI. Our model of r-mTBI involves a series of five mild impacts (midline impact at 5 m/sec, 1 mm strike depth, 200 msec dwell time) with an interval of 48 h. Anatabine treatment was administered starting 30 min after injury and was delivered continuously through drinking water. At 6 months after TBI, anatabine treatment improved spatial memory in injured mice. Nine months after TBI, a cohort of mice was euthanized for pathological analysis that revealed reductions in astroglial (glial fibrillary acid protein, GFAP) and microglial (ionized calcium-binding adapter molecule 1, IBA1) responses in treated, injured animals. Treatments for the remaining mice were then crossed-over to assess the effects of late treatment administration and the effects of treatment termination. Nine months following crossover the remaining mice showed no effect of injury on their spatial memory, and whereas pathological analysis showed improvements in mice that had received delayed treatment, corpus callosum IBA1 increased in post-crossover placebo r-mTBI mice. These data demonstrate efficacy of both early and late initiation of treatment with anatabine in improving long term behavioral and pathology outcomes after mild TBI. Future studies will characterize the treatment window, the time course of treatment needed, and the dose needed to achieve therapeutic levels of anatabine in humans after injury.


Explore Compound Types